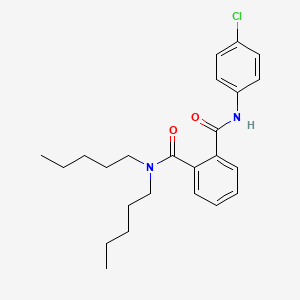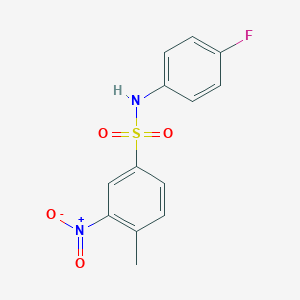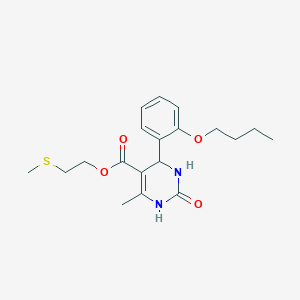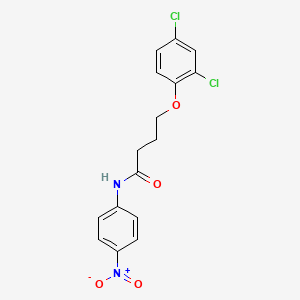![molecular formula C26H23NO5 B5037756 (4Z)-4-[[3-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5037756.png)
(4Z)-4-[[3-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4Z)-4-[[3-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is a complex organic molecule that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a methoxy group, a phenoxyethoxy group, and a phenyl group attached to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[[3-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the phenoxyethoxy group: This can be done through an etherification reaction, where the phenol derivative reacts with an ethylene oxide derivative.
Formation of the final product: The final step involves the condensation of the intermediate compounds to form the desired oxazole derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(4Z)-4-[[3-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated ring structure.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl or carbonyl derivative, while substitution reactions on the phenyl groups can introduce various functional groups.
科学研究应用
(4Z)-4-[[3-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of (4Z)-4-[[3-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.
Modulation of signaling pathways: It could affect cellular signaling pathways, altering gene expression or protein activity.
Interaction with cellular components: The compound may interact with cellular membranes, proteins, or nucleic acids, influencing cellular function.
相似化合物的比较
(4Z)-4-[[3-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one: can be compared with other oxazole derivatives, such as:
- (4Z)-4-[[3-methoxy-4-[2-(4-chlorophenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
- (4Z)-4-[[3-methoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
These compounds share similar structures but differ in the substituents on the phenyl groups. The unique combination of functional groups in This compound
属性
IUPAC Name |
(4Z)-4-[[3-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-18-8-11-21(12-9-18)30-14-15-31-23-13-10-19(17-24(23)29-2)16-22-26(28)32-25(27-22)20-6-4-3-5-7-20/h3-13,16-17H,14-15H2,1-2H3/b22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REISFJQWTINCJY-JWGURIENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5037692.png)
![N-[4-({[(3-bromo-4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B5037699.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide](/img/structure/B5037706.png)

![4-hydroxy-3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide](/img/structure/B5037712.png)
![1-Phenyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine](/img/structure/B5037727.png)
![(5Z)-1-(4-bromophenyl)-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5037729.png)
![3-[(3-methylcyclohexyl)amino]-2-azepanone](/img/structure/B5037739.png)


![2'-amino-6-bromo-5,7',7'-trimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carbonitrile](/img/structure/B5037752.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5037762.png)
![5-(7-METHOXY-2-OXO-2H-1,3-BENZOXATHIOL-5-YL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B5037767.png)
